molecular formula C12H15NO2 B1361283 (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline CAS No. 52075-14-6

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

Cat. No. B1361283
CAS RN: 52075-14-6
M. Wt: 205.25 g/mol
InChI Key: AKFIXTAIQHJWAU-RYUDHWBXSA-N
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Description

“(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline” is a chemical compound with the CAS Number 52075-14-6 . It has a molecular weight of 205.26 and its IUPAC name is (4S,5S)-4-(methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

  • Application in Diastereoselective Reduction

    • Field : Organic Chemistry
    • Summary : This compound has been used in the diastereoselective reduction of certain types of amides . The process involves the reduction of a tautomeric mixture with l-Selectride .
    • Method : The reduction is carried out with l-Selectride at temperatures ranging from -20 °C to room temperature . This affords the products in excellent yields and moderate to high syn-diastereoselectivities .
    • Results : The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions .
  • Application in Nucleophilic Ring-Opening Reaction

    • Field : Organic Chemistry
    • Summary : A similar compound, 6-azabicyclo[3.1.0]hex-3-en-2-ol, has been used in nucleophilic ring-opening reactions . This reaction provides a novel thiol-incorporated aminocyclopentitol .
    • Method : The reaction is carried out under environmentally friendly conditions . The newly synthesized compound is then analyzed and characterized via 1H, 13C-NMR, HSQC, and mass spectral data .
    • Results : The reaction yielded a novel thiol-incorporated aminocyclopentitol in excellent yield (95%) .
  • Application in Asymmetric Synthesis
    • Field : Organic Chemistry
    • Summary : This compound has been used in the efficient synthesis of protected (4S,5S)-dihydroxy amides . The process involves the reduction of a tautomeric mixture with l-Selectride .
    • Method : The reduction is carried out with l-Selectride at -20 °C to room temperature . This affords the products in excellent yields and moderate to high syn-diastereoselectivities .
    • Results : The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions .
  • Application in Asymmetric Synthesis
    • Field : Organic Chemistry
    • Summary : This compound has been used in the efficient synthesis of protected (4S,5S)-dihydroxy amides . The process involves the reduction of a tautomeric mixture with l-Selectride .
    • Method : The reduction is carried out with l-Selectride at -20 °C to room temperature . This affords the products in excellent yields and moderate to high syn-diastereoselectivities .
    • Results : The strategy offers a concise platform for the construction of (4S,5S)-dihydroxycarboxylate moieties under mild conditions .

properties

IUPAC Name

(4S,5S)-4-(methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-13-11(8-14-2)12(15-9)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFIXTAIQHJWAU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(O1)C2=CC=CC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@H]([C@@H](O1)C2=CC=CC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

CAS RN

52075-14-6
Record name Meyer's oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52075-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4S,5S-(-)-4-methoxymethyl-2-methyl-5-phenyl-δ-2-oxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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